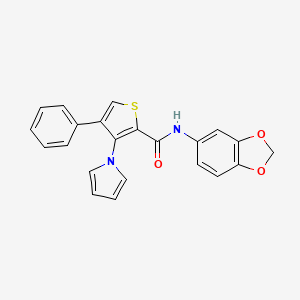

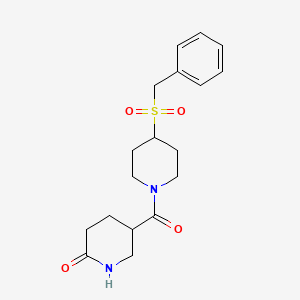

N-1,3-benzodioxol-5-yl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

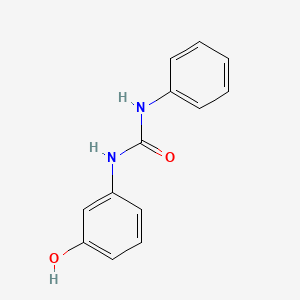

The compound “N-1,3-benzodioxol-5-yl-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide” is a complex organic molecule. It contains several functional groups, including a benzodioxol group, a phenyl group, a pyrrole group, and a thiophene group . These groups are common in many organic compounds, including pharmaceuticals and dyes.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been involved in reactions such as Claisen-Schmidt condensation .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Heterocyclic Chemistry

Dearomatising Rearrangements and Heterocyclic Synthesis

Thiophene-3-carboxamides, related to the queried compound, undergo dearomatising cyclisation upon treatment with lithiated derivatives, leading to the formation of pyrrolinones, azepinones, or partially saturated azepinothiophenes. This process demonstrates the compound's utility in constructing complex heterocyclic structures with potential biological activity (Clayden et al., 2004).

Antibacterial Properties

Hydrazides of 3-pyrrol-1-ylthieno[3,2-b]pyridin-2-carboxylic acid, structurally similar to the queried compound, have been synthesized and shown to possess antibacterial properties. This highlights the potential application of such compounds in the development of new antibacterial agents (Kostenko et al., 2015).

Polymer Science and Material Chemistry

High-Efficiency Polymer Solar Cells

Poly(2-(5-(5,6-bis(octyloxy)-4-(thiophen-2-yl)benzo[c][1,2,5]thiadiazol-7-yl)thiophen-2-yl)-9-octyl-9H-carbazole) (HXS-1), a polymer derived from thiophene, has been used as the donor material in polymer solar cells, achieving a power conversion efficiency (PCE) of 5.4%. This indicates the utility of thiophene derivatives in the development of efficient solar cell materials (Qin et al., 2009).

Pharmacology and Drug Development

Cancer Chemoresistance and Antitumor Activity

Thiophene carboxamide derivatives have been explored for their ability to overcome cancer chemoresistance via inhibition of angiogenesis and P-glycoprotein efflux pump activity. This dual action suggests a promising approach for enhancing the efficacy of chemotherapy by reversing drug resistance mechanisms (Mudududdla et al., 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3S/c25-22(23-16-8-9-18-19(12-16)27-14-26-18)21-20(24-10-4-5-11-24)17(13-28-21)15-6-2-1-3-7-15/h1-13H,14H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACQPTHOPERSKCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C(=CS3)C4=CC=CC=C4)N5C=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2H-1,3-benzodioxol-5-yl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2877997.png)

![(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide](/img/structure/B2877999.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide](/img/structure/B2878004.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2878013.png)